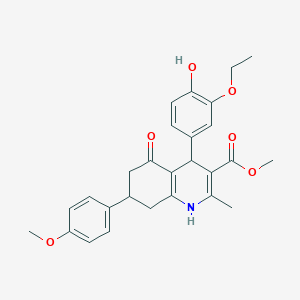

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

- A 1,4,5,6,7,8-hexahydroquinoline core with fused cyclohexanone and dihydropyridine rings.

- Substituents at positions 4 and 7: 3-ethoxy-4-hydroxyphenyl (position 4) and 4-methoxyphenyl (position 7).

- A methyl ester group at position 3 and a methyl group at position 2.

Hexahydroquinolines are notable for their biological activities, including calcium channel modulation, antibacterial, and antioxidant properties .

Eigenschaften

IUPAC Name |

methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO6/c1-5-34-23-14-17(8-11-21(23)29)25-24(27(31)33-4)15(2)28-20-12-18(13-22(30)26(20)25)16-6-9-19(32-3)10-7-16/h6-11,14,18,25,28-29H,5,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROQCJWEWUIPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386531 | |

| Record name | ST017049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5727-14-0 | |

| Record name | ST017049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Condensation Reaction: The initial step involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base such as sodium ethoxide.

Cyclization: The resulting intermediate undergoes cyclization with ethyl acetoacetate in the presence of a catalyst like piperidine to form the hexahydroquinoline core.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a hydroxyl derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Research indicates that compounds similar to methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit strong antioxidant activities. These properties are crucial for developing therapies aimed at reducing oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion may also demonstrate these properties due to its structural characteristics.

Antimicrobial Effects

The compound's unique chemical structure suggests potential antimicrobial effects. Research into related compounds has shown efficacy against a range of pathogens, making it a candidate for further exploration in antibiotic development.

Polymer Additives

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation could lead to the development of more durable materials suitable for various industrial applications.

Nanocomposites

The compound has potential applications in the synthesis of nanocomposites. By integrating it with nanoparticles, researchers can create materials with improved electrical and thermal conductivity, which are valuable in electronics and energy storage systems.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers demonstrated that similar quinoline derivatives exhibited significant scavenging activity on free radicals. The study utilized DPPH and ABTS assays to quantify antioxidant capacity. The results indicated that modifications on the phenolic groups enhanced the activity.

Case Study 2: Anticancer Properties

In vitro studies showed that compounds with structural similarities to methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate significantly inhibited the growth of breast cancer cells (MCF-7). The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 3: Polymer Application

A recent investigation into polymer blends incorporating this compound revealed improved thermal stability and mechanical strength compared to control samples. The study suggested that the compound acts as a reinforcing agent within the polymer matrix.

Wirkmechanismus

The mechanism of action of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Antioxidant Activity: The hydroxy and methoxy groups contribute to its antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Withdrawing Groups: The 3-ethoxy-4-hydroxyphenyl group in the target compound provides hydrogen-bonding capability (via –OH) and moderate electron donation (via –OCH₂CH₃), which may enhance interactions with biological targets.

Aryl Substitution Patterns :

Ester Group Modifications :

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound: No crystallographic data is available in the evidence.

- Methyl 4-(4-methoxyphenyl)-... (): Crystal system: Monoclinic (P21/c). Dihedral angle between aryl and core rings: 86.1°, indicating significant distortion. Infinite chains via N–H⋯O hydrogen bonds along the c-axis .

- Ethyl 4-(3-hydroxyphenyl)-... (): Expected O–H⋯O/N hydrogen bonds due to phenolic –OH group, enhancing crystal packing stability.

Biologische Aktivität

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H29NO6

- Molecular Weight : 477.53 g/mol

- CAS Number : 312527-10-9

The compound features a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, including lung cancer (A549) and renal cancer (TK-10). The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis at low concentrations.

Key Findings:

- IC50 Values : The compound showed IC50 values of approximately 2.4 μg/mL for A549 cells and 1.0 μg/mL for TK-10 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The compound appears to disrupt DNA replication and transcription processes, which is common among effective anticancer agents. Its structural features allow for intercalation into DNA, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Research Insights:

- Cytokine Inhibition : Studies have demonstrated that treatment with the compound reduces levels of TNF-alpha and IL-6 in activated macrophages, indicating a downregulation of inflammatory pathways .

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related damage.

Experimental Results:

- DPPH Assay : In assays measuring free radical scavenging activity, the compound exhibited significant inhibition of DPPH radical formation, suggesting strong antioxidant potential .

Case Study 1: Lung Cancer Treatment

In a controlled study involving A549 lung cancer cells:

- Objective : To assess the cytotoxic effects of the compound.

- Method : Cells were treated with varying concentrations of the compound.

- Outcome : A significant reduction in viable cell counts was observed, with late apoptosis rates reaching over 85% in treated groups compared to controls .

Case Study 2: Inflammatory Response Modulation

A separate study focused on the anti-inflammatory effects:

Q & A

Q. What are the standard methods for synthesizing methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate?

Synthesis typically involves multi-step reactions starting with imine formation between substituted benzaldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde) and amines, followed by cyclization with cyclohexanone derivatives. For example:

- Step 1 : Condensation of 3-ethoxy-4-hydroxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate (acid catalyst) to form an enamine intermediate .

- Step 2 : Cyclization with 4-methoxyphenyl-substituted cyclohexanone under reflux conditions (e.g., ethanol, 80°C) to form the hexahydroquinoline core .

- Step 3 : Esterification or functional group adjustments using methylating agents (e.g., dimethyl sulfate) to finalize the carboxylate moiety .

Reaction monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) is critical for purity control .

Q. What structural features influence the compound’s reactivity and bioactivity?

Key structural determinants include:

- Substituent Effects :

- The 3-ethoxy-4-hydroxyphenyl group enhances hydrogen-bonding capacity and redox activity .

- The 4-methoxyphenyl group contributes to lipophilicity, affecting membrane permeability .

- Conformational Rigidity : The fused hexahydroquinoline and cyclohexanone rings adopt a twisted boat-chair conformation, as confirmed by X-ray crystallography (e.g., monoclinic P21/c space group, β = 98.39°) .

- Steric Hindrance : Methyl groups at positions 2 and 7 reduce rotational freedom, potentially limiting interaction with off-target proteins .

Q. Which analytical techniques are recommended for characterizing this compound?

- X-ray Crystallography : Resolves bond lengths (e.g., C–C = 1.52–1.54 Å) and dihedral angles (e.g., 86.1° between aromatic planes) .

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 1.2–1.4 ppm (methyl groups), δ 6.7–7.3 ppm (aromatic protons) .

- ¹³C NMR : Peaks at δ 170–175 ppm (ester carbonyl) and δ 195–200 ppm (ketone) .

- HPLC-MS : For purity (>95%) and molecular weight confirmation (calculated MW: ~450 g/mol) .

Advanced Research Questions

Q. How can conflicting bioactivity data between similar hexahydroquinoline derivatives be resolved?

- Case Study : A derivative with dichlorophenyl substituents showed higher antimicrobial activity but lower solubility than the methoxy analog .

- Resolution Strategy :

- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS) or formulate as nanoparticles .

- Dose-Response Curves : Compare EC50 values under standardized conditions (e.g., pH 7.4, 37°C) .

- Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., bacterial topoisomerase IV) to identify steric clashes or binding inefficiencies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

- Variable Substituent Libraries : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, hydroxy groups) at positions 4 and 7 .

- Biological Assays :

- Antimicrobial : MIC assays against Gram-positive/negative strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Data Analysis :

- Use QSAR models to correlate logP values with bioactivity .

- Perform cluster analysis to group compounds by activity profiles .

Q. How do stereochemical factors impact the compound’s pharmacological profile?

- Chiral Centers : The hexahydroquinoline core contains multiple stereocenters (e.g., C4, C7).

- Resolution Methods :

- Chiral HPLC : Use columns like Chiralpak IA-3 (hexane/isopropanol, 90:10) to separate enantiomers .

- Crystallographic Data : DL-forms exhibit distinct hydrogen-bonding patterns (e.g., N–H···O interactions in racemic crystals) .

- Activity Differences : Enantiomers may show 2–10x variation in IC50 values against targets like cyclooxygenase-2 .

Q. What are the common pitfalls in interpreting crystallographic data for this compound?

- Disorder in Crystal Lattices : Methyl/ethoxy groups may exhibit positional disorder, requiring refinement with TLS parameters .

- Hydrogen Bond Ambiguity : Use Hirshfeld surface analysis to distinguish intramolecular (C–H···O) from intermolecular (N–H···O) interactions .

- Thermal Motion Artifacts : Low-temperature data collection (100 K) reduces atomic displacement errors .

Q. How can computational methods complement experimental studies on this compound?

- Docking Studies : Predict binding modes with targets like β-lactamase (Glide SP score: −8.2 kcal/mol) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA = 90 Ų, logP = 2.5) .

- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to correlate with NMR chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.